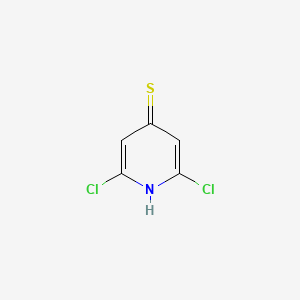

2,6-Dichloropyridine-4-thiol

説明

Significance of Pyridine-Based Sulfur Heterocycles in Contemporary Chemical and Biological Sciences

Pyridine-based sulfur heterocycles are a class of organic compounds that have garnered significant attention across various scientific disciplines. openmedicinalchemistryjournal.com Their unique structures, which incorporate both a pyridine (B92270) ring and a sulfur-containing functional group, impart a range of chemical and physical properties that make them valuable in medicinal chemistry, materials science, and beyond. ontosight.aibritannica.com The nitrogen atom in the pyridine ring and the sulfur heteroatom play crucial roles in the biological and chemical activities of these molecules. openmedicinalchemistryjournal.combritannica.com

In the realm of biological sciences, these heterocycles are recognized for their diverse pharmacological potential. openmedicinalchemistryjournal.comresearchgate.net The pyridine scaffold is a common feature in many FDA-approved drugs, and the introduction of a sulfur moiety can significantly modulate a molecule's biological activity. nih.gov Researchers have explored pyridine and pyrimidine (B1678525) derivatives for their potential antimicrobial, antiviral, anti-inflammatory, and anticancer properties. ontosight.ai The thiol group (-SH) is particularly noteworthy as it can participate in redox reactions and form covalent bonds with biological targets such as enzymes, making these compounds valuable tools for biochemical research and potential therapeutic agents. ontosight.aismolecule.com For instance, derivatives of these compounds have been investigated as inhibitors of enzymes crucial for cell growth and survival, which is relevant in cancer research. smolecule.com

From a chemical perspective, pyridine-based sulfur heterocycles serve as versatile building blocks in organic synthesis. The reactivity of the thiol group and the potential for substitution on the pyridine ring allow for the creation of more complex molecules. ontosight.ai They are used as intermediates in the synthesis of pharmaceuticals, dyes, and functional materials. ontosight.ai In materials science, the incorporation of these compounds into polymers or nanoparticles can confer unique optical or electrical properties. ontosight.ai Furthermore, the sulfur atom can act as a ligand, forming coordination complexes with various metals, which has applications in catalysis and the development of new materials. chemicalbook.commdpi.com

Research Context and Scope for 2,6-Dichloropyridine-4-thiol within Academic Disciplines

This compound is a specific pyridine-based sulfur heterocycle that serves as a key intermediate in several areas of chemical research. Its structure, featuring a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions and a thiol group at the 4-position, provides multiple reactive sites for further chemical modification.

In synthetic organic chemistry, this compound is primarily utilized as a precursor for more complex molecules. The chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. The thiol group is also reactive and can undergo reactions such as oxidation to form sulfoxides or sulfones, or alkylation to produce thioethers. This versatility makes it a valuable starting material for creating libraries of compounds for screening in drug discovery and agrochemical research. For example, it is a known precursor in the synthesis of derivatives that have shown potential as enzyme inhibitors.

In the field of coordination chemistry, the thiol group of this compound can act as a ligand to form complexes with transition metals. wikipedia.org Thiolate ligands are known to coordinate strongly with soft Lewis acidic metals. wikipedia.org The resulting metal complexes can exhibit interesting catalytic or material properties. The presence of the chlorine atoms can also influence the electronic properties and stability of these complexes. Research in this area explores the synthesis, structure, and reactivity of these coordination compounds.

While specific, extensive research focusing solely on this compound is often embedded within broader studies, its utility is evident in the synthesis of various target molecules. For instance, its derivatives have been part of the development of compounds with potential biological activities. The related compound, 2,6-Dichloropyridine (B45657), is a known precursor to the antibiotic enoxacin (B1671340) and the antifungal liranaftate, highlighting the importance of this chemical scaffold in medicinal chemistry. wikipedia.org

Below is a data table summarizing key properties and reactions related to dichloropyridine thiols and their precursors.

| Property/Reaction | Description | Reference |

| Molecular Formula | C5H3Cl2NS | ambeed.com |

| CAS Number | 33256-13-2 | ambeed.com |

| Synthesis Precursor | 2,6-Dichloropyridine can be synthesized by the chlorination of pyridine. wikipedia.org | wikipedia.org |

| Nucleophilic Substitution | The chlorine atoms on the pyridine ring can be substituted by various nucleophiles, including amines and alkoxides. | |

| Thiol Group Reactivity | The thiol group can be oxidized to sulfoxides or sulfones. | |

| Coordination | The thiol group can act as a ligand to form complexes with metals. wikipedia.org | wikipedia.org |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,6-dichloro-1H-pyridine-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NS/c6-4-1-3(9)2-5(7)8-4/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHUXPYJYZVCBJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=CC1=S)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20702675 | |

| Record name | 2,6-Dichloropyridine-4(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20702675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33256-13-2 | |

| Record name | 2,6-Dichloropyridine-4(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20702675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloropyridine-4-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2,6 Dichloropyridine 4 Thiol and Its Derivatives

Established Synthetic Routes to 2,6-Dichloropyridine-4-thiol

The primary and most theoretically sound approach to the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) on a more halogenated pyridine (B92270) precursor. The most logical starting material for this transformation is 2,4,6-trichloropyridine. The rationale behind this choice lies in the electronic properties of the pyridine ring; the nitrogen atom, being electronegative, withdraws electron density from the ring, particularly from the ortho (2,6) and para (4) positions, making them susceptible to nucleophilic attack. The chloro-substituent at the 4-position is the most activated site for substitution due to resonance stabilization of the Meisenheimer intermediate, where the negative charge can be delocalized onto the ring nitrogen.

Nucleophilic Substitution Approaches on Halogenated Pyridine Precursors

The core of the synthetic strategy is the displacement of a halide, specifically the chloride ion from the 4-position of 2,4,6-trichloropyridine, by a sulfur-containing nucleophile. This reaction proceeds through a bimolecular addition-elimination mechanism characteristic of SNAr reactions.

A direct approach to introduce the thiol functionality is the use of an inorganic hydrosulfide (B80085) salt, such as sodium hydrosulfide (NaSH). wikipedia.org In this reaction, the hydrosulfide anion (SH⁻), a potent sulfur nucleophile, attacks the electron-deficient C-4 carbon of 2,4,6-trichloropyridine. This is followed by the expulsion of the chloride leaving group, yielding the desired this compound. Thiolate anions are known to be excellent nucleophiles for SN2 reactions, and this reactivity extends to SNAr reactions on activated aromatic systems. libretexts.org

A hypothetical reaction scheme is presented below:

Reactants: 2,4,6-Trichloropyridine, Sodium Hydrosulfide (NaSH)

Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) is typically employed to dissolve the reactants and facilitate the reaction.

Product: this compound

| Reactant 1 | Reactant 2 | Solvent | Product |

| 2,4,6-Trichloropyridine | Sodium Hydrosulfide | DMF | This compound |

The use of halogenated magnesium alkyl compounds, or Grignard-type reagents, for the direct introduction of a thiol group is not a standard or commonly documented method for this specific transformation. Generally, Grignard reagents are strong bases and nucleophiles, but their reaction with polychlorinated pyridines can be complex, potentially leading to a mixture of products through substitution or metal-halogen exchange. While functionalized Grignard reagents can be used to introduce various groups, the direct introduction of a protected or unprotected thiol group in this manner is not a preferred synthetic route due to potential side reactions and the availability of more straightforward nucleophilic substitution methods.

A well-established and often preferred method for the synthesis of aryl thiols from aryl halides is the use of thiourea (B124793). abertay.ac.ukresearchgate.netreddit.comsemanticscholar.org This method proceeds in two distinct steps:

Formation of an Isothiouronium Salt: 2,4,6-Trichloropyridine is reacted with thiourea in a suitable solvent, such as ethanol. The sulfur atom of thiourea acts as the nucleophile, attacking the C-4 position to displace the chloride and form S-[2,6-dichloro-4-pyridyl]isothiouronium chloride. This intermediate is a stable, often crystalline solid that can be isolated and purified.

Hydrolysis of the Isothiouronium Salt: The isolated isothiouronium salt is then subjected to basic hydrolysis, typically using a strong base like sodium hydroxide (B78521). The hydroxide ion attacks the central carbon of the isothiouronium group, leading to the release of the thiol as the corresponding thiolate anion. Subsequent acidification of the reaction mixture protonates the thiolate to yield the final product, this compound.

Alternatively, direct use of hydrogen sulfide (B99878) gas or its salts like sodium hydrosulfide under controlled pH and temperature can also be employed for the thiolation. ausimm.comjamgroupco.com

| Step | Reactants | Conditions | Intermediate/Product |

| 1 | 2,4,6-Trichloropyridine, Thiourea | Reflux in Ethanol | S-[2,6-dichloro-4-pyridyl]isothiouronium chloride |

| 2 | S-[2,6-dichloro-4-pyridyl]isothiouronium chloride, Sodium Hydroxide | Aqueous solution, followed by acidification | This compound |

Advanced Synthetic Techniques Utilizing this compound as a Building Block, such as:

Derivatization via thiol group functionalization to form thioethers and other moieties.

Construction of sulfur-containing heterocyclic frameworks.

Application in multicomponent reaction strategies.

Integration into complex organic synthesis pathways.

The conducted searches did not yield any scholarly articles, patents, or detailed experimental procedures that specifically describe the synthesis or the synthetic utility of this compound. While general principles of pyridine chemistry, thiol derivatization, and the synthesis of related compounds are well-documented, specific data, reaction conditions, data tables, or research findings concerning this compound itself could not be located.

Therefore, generating a scientifically accurate and authoritative article that strictly focuses on this compound as mandated by the instructions is not possible at this time. An attempt to extrapolate from related compounds would be speculative and would not meet the required standard of scientific accuracy for the specific subject .

Below is the list of compounds that would have been included in the article as requested.

Derivatization via Thiol Group Functionalization

Industrial Synthesis and Scalability Considerations for Dichloropyridine Thiols

The industrial-scale production of this compound is a nuanced process, primarily dictated by the synthesis of its precursor, 2,6-dichloropyridine (B45657), followed by a nucleophilic aromatic substitution to introduce the thiol group. While specific, detailed industrial methodologies for the direct synthesis of this compound are not extensively disclosed in publicly available literature, a comprehensive understanding can be constructed by examining the established manufacturing routes for the dichloropyridine precursor and applying fundamental principles of chemical engineering and process chemistry to the subsequent thiolation step.

The synthesis of the key intermediate, 2,6-dichloropyridine, is well-documented and typically proceeds through the high-temperature chlorination of pyridine or 2-chloropyridine (B119429). One common industrial approach involves the gas-phase chlorination of pyridine, which often yields a mixture of chlorinated pyridines, including 2-chloropyridine and 2,6-dichloropyridine. google.com Subsequent separation and purification are then required to isolate the desired 2,6-dichloro isomer.

An alternative and often more selective industrial method is the liquid-phase chlorination of 2-chloropyridine. google.com This process can be carried out at elevated temperatures, typically not lower than 160°C, and can be performed with or without a catalyst. google.com A notable advantage of some liquid-phase processes is the ability to achieve high selectivity for 2,6-dichloropyridine, which simplifies downstream purification. google.com Photoinitiation, using visible light such as blue light, has also been employed in the chlorination of 2-chloropyridine to produce 2,6-dichloropyridine with high conversion and selectivity, offering a catalyst-free and solvent-free option. google.com

The conversion of 2,6-dichloropyridine to this compound would then proceed via a nucleophilic aromatic substitution reaction. In this step, a sulfur nucleophile displaces one of the chlorine atoms on the pyridine ring. The choice of the sulfur reagent is a critical consideration for industrial scalability. Common sulfur sources for such reactions include sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis. The reaction is typically carried out in a suitable solvent that can facilitate the dissolution of the reactants and manage the reaction exotherm.

Scalability Considerations:

Scaling up the synthesis of dichloropyridine thiols from laboratory to industrial production introduces several critical considerations:

Raw Material Sourcing and Cost: The economic viability of the entire process is heavily dependent on the cost and availability of the starting materials, primarily pyridine or 2-chloropyridine, and the chlorinating agent.

Reaction Conditions and Safety: High-temperature chlorination reactions require robust reactor systems capable of withstanding corrosive reagents and elevated pressures. google.com Careful control of reaction temperature and pressure is crucial to ensure both selectivity and operational safety. The handling of chlorine gas, a toxic and corrosive substance, necessitates stringent safety protocols and specialized equipment.

Catalyst Selection and Management: While some processes for 2,6-dichloropyridine synthesis are catalyst-free, others may employ catalysts to enhance reaction rates and selectivity. google.com In such cases, the cost of the catalyst, its lifespan, and the ease of its separation from the product stream are important factors.

Product Isolation and Purification: The separation of 2,6-dichloropyridine from the reaction mixture, which may contain unreacted starting materials and other chlorinated byproducts, is a significant challenge. google.com Distillation is a common purification method, and its efficiency is crucial for obtaining a high-purity intermediate for the subsequent thiolation step. For the final product, this compound, purification might involve crystallization or chromatographic techniques, which need to be optimized for large-scale operation.

Waste Management and Environmental Impact: The chlorination of pyridines can generate significant amounts of hydrogen chloride (HCl) and potentially other chlorinated organic waste streams. google.com Efficient scrubbing and neutralization of acidic off-gases and proper treatment of liquid waste are essential for environmental compliance and sustainable manufacturing.

Process Control and Automation: To ensure consistent product quality and safe operation on an industrial scale, robust process control and automation systems are necessary to monitor and regulate key parameters such as temperature, pressure, and reactant flow rates.

The following data tables summarize the key aspects of the industrial synthesis of the precursor and the proposed synthesis of the final product.

| Parameter | Gas-Phase Chlorination of Pyridine | Liquid-Phase Chlorination of 2-Chloropyridine |

| Starting Material | Pyridine | 2-Chloropyridine |

| Primary Reagent | Chlorine Gas | Chlorine Gas |

| Reaction Phase | Gas | Liquid |

| Temperature | High Temperature | ≥ 160°C |

| Catalyst | Typically catalyst-free or photocatalysis | Can be catalyst-free or use a catalyst |

| Key Products | Mixture of 2-chloropyridine and 2,6-dichloropyridine | 2,6-dichloropyridine |

| Selectivity | Lower, requires separation | Can be highly selective |

Table 1: Comparison of Industrial Synthesis Routes for 2,6-Dichloropyridine

| Parameter | Proposed Industrial Synthesis of this compound |

| Starting Material | 2,6-Dichloropyridine |

| Reaction Type | Nucleophilic Aromatic Substitution |

| Potential Sulfur Reagents | Sodium Hydrosulfide (NaSH), Thiourea |

| Solvent | Aprotic polar or protic solvent |

| Key Challenge | Control of regioselectivity, management of byproducts |

| Purification Method | Crystallization, Distillation |

Table 2: Proposed Industrial Synthesis Strategy for this compound

Reactivity and Reaction Mechanisms of 2,6 Dichloropyridine 4 Thiol

Nucleophilic Reactivity of the Pyridine (B92270) Ring System

The presence of two electron-withdrawing chlorine atoms and the ring nitrogen atom renders the pyridine ring of 2,6-dichloropyridine-4-thiol electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr).

The nucleophilic substitution of the chlorine atoms on the pyridine ring proceeds through a well-established SNAr mechanism. This process typically involves a two-step sequence:

Nucleophilic Attack: A nucleophile (Nu-) attacks one of the carbon atoms bonded to a chlorine atom (at the C2 or C6 position). This attack is perpendicular to the plane of the aromatic ring and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and is stabilized by the electron-withdrawing nature of the remaining chlorine atom and the ring nitrogen.

Leaving Group Departure: The aromaticity of the pyridine ring is restored by the departure of the chloride ion (Cl-), which is a good leaving group.

The rate of this reaction is influenced by the strength of the nucleophile and the stability of the Meisenheimer complex. Stronger nucleophiles will react more readily, and factors that stabilize the anionic intermediate will accelerate the reaction.

In principle, nucleophilic attack can occur at either the C2 or C6 position of the pyridine ring. However, in the case of this compound, these positions are equivalent. If the pyridine ring were to have other substituents, the regioselectivity of the reaction would be influenced by both steric and electronic factors. For instance, in related dichloropyrimidine systems, the position of substitution can be directed by the electronic properties of other substituents on the ring. wuxiapptec.comnih.gov Generally, nucleophilic attack is favored at positions that are para or ortho to the ring nitrogen, as the nitrogen atom can effectively stabilize the negative charge in the Meisenheimer intermediate through resonance. In the case of 2,6-dichloropyridine (B45657), both positions are ortho to the nitrogen, making them electronically activated for substitution.

From a stereochemical perspective, nucleophilic aromatic substitution on a planar aromatic ring like pyridine does not typically create a new stereocenter at the site of substitution. The reaction proceeds through an achiral intermediate (the Meisenheimer complex), and if the starting material and the nucleophile are achiral, the product will also be achiral. If a chiral nucleophile is used, a diastereomeric product could be formed, but the stereochemistry of the pyridine ring itself is not altered.

Redox Chemistry of the Thiol Moiety

The thiol group (-SH) in this compound is redox-active and can undergo both oxidation and reduction reactions.

Thiols are readily oxidized to disulfides, and this is a common transformation for the thiol moiety in this compound. This oxidation can be effected by a variety of mild oxidizing agents, such as hydrogen peroxide, iodine, or even atmospheric oxygen, sometimes catalyzed by metal ions. organic-chemistry.orgbiolmolchem.com The reaction involves the formation of a sulfur-sulfur bond between two molecules of the thiol, with the concomitant loss of two protons and two electrons.

Oxidation to Disulfide:

2 R-SH → R-S-S-R + 2H+ + 2e-

The mechanism of thiol oxidation can be complex and may involve radical intermediates or proceed through a sulfenic acid (R-SOH) intermediate, which then reacts with another thiol molecule to form the disulfide. nih.gov

Further oxidation of the disulfide can lead to higher oxidation states of sulfur, such as thiosulfinates (R-S(O)-S-R) and thiosulfonates (R-S(O)2-S-R). Under more vigorous oxidation conditions, the sulfur atom can be oxidized to sulfinic acid (R-SO2H) and ultimately to sulfonic acid (R-SO3H).

The following table summarizes some common reagents used for the oxidation of thiols to disulfides.

| Oxidizing Agent | Conditions | Reference |

| Dimethyl sulfoxide (B87167) (DMSO) | Catalyzed by MoO2Cl2, room temperature | organic-chemistry.org |

| Hydrogen Peroxide (H2O2) | Various conditions, can be catalyzed | biolmolchem.com |

| Iodine (I2) | Mild conditions | libretexts.org |

| Air (O2) | Often catalyzed by metal ions | libretexts.org |

The thiol group has an acidic proton and can be deprotonated by a base to form a thiolate anion (R-S-). This is a simple acid-base reaction rather than a redox process.

R-SH + B ⇌ R-S- + BH+ (where B is a base)

The thiolate anion is a more potent nucleophile than the corresponding thiol and is the active species in many of the reactions of thiols, including some SN2-type reactions and disulfide exchange reactions. libretexts.org The formation of the thiolate is crucial for many of the synthetic applications of thiols.

True reductive transformations of the thiol group are less common but can occur under specific conditions, for instance, desulfurization reactions. However, the primary "reductive" transformation in the context of its typical reactivity is the deprotonation to the thiolate.

Catalytic and Ligand Activity in Chemical Transformations

The presence of both a nitrogen atom in the pyridine ring and a soft sulfur donor in the thiol group makes this compound a potential bidentate ligand for a variety of metal ions. The nitrogen atom acts as a hard donor, while the sulfur atom is a soft donor, allowing for coordination to a range of transition metals. Thiol-containing ligands are known to coordinate with metals like mercury, cadmium, and lead. nih.gov

The coordination of this compound to a metal center could modulate the metal's catalytic activity. For instance, nickel complexes with pyridine-thiolate ligands have been investigated as catalysts for the hydrogen evolution reaction. nih.gov The electronic properties of the ligand, influenced by the chloro substituents, would affect the electron density at the metal center and, consequently, its catalytic performance.

Furthermore, the thiol group itself can participate in catalytic cycles, for example, in redox catalysis. The reversible oxidation of the thiol to a disulfide can be a key step in certain catalytic processes. While specific catalytic applications of this compound are not extensively documented, its structural motifs suggest potential for use in areas such as:

Homogeneous Catalysis: As a ligand to stabilize and control the reactivity of transition metal catalysts.

Materials Science: As a building block for coordination polymers or metal-organic frameworks.

Bioconjugation: The thiol group can react with specific functional groups in biological molecules.

Participation in Metal-Mediated Cross-Coupling Reactions

Metal-mediated cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. The presence of two reactive chloro- substituents on the pyridine ring of this compound, in principle, makes it a candidate for such transformations. However, specific studies detailing its participation in well-known cross-coupling reactions like Suzuki-Miyaura, Heck, Sonogashira, or Buchwald-Hartwig amination are not available in the reviewed literature. General knowledge of the reactivity of dichloropyridines suggests that the chlorine atoms at the 2 and 6 positions could undergo oxidative addition to a low-valent metal catalyst, initiating the catalytic cycle. The thiol group could potentially influence the reactivity and selectivity of such reactions, either by coordinating to the metal center or by requiring a protecting group strategy. Without experimental data, any discussion on its specific role remains speculative.

Ligand Design for Anchoring Metal Nanoparticles

The thiol group is well-known for its strong affinity for noble metal surfaces, making thiol-containing molecules excellent ligands for stabilizing and functionalizing metal nanoparticles. This property is crucial in preventing aggregation and in tailoring the surface chemistry of the nanoparticles for specific applications. While the principle of using thiol-containing ligands to anchor metal nanoparticles is a well-established concept, there is no specific research in the available literature that describes the use of this compound for this purpose. Hypothetically, the thiol group of this compound could serve as an effective anchor to the surface of gold, silver, palladium, or other metal nanoparticles. The dichloropyridine headgroup would then form the outer layer of the ligand shell, influencing the nanoparticle's solubility, stability, and interaction with its environment.

Enhancement of Catalytic Efficiency in Specific Reactions

The ligands stabilizing metal nanoparticles play a critical role in their catalytic activity. The electronic and steric properties of the ligand can influence the accessibility of the nanoparticle surface to reactants and modulate the electronic properties of the metal, thereby affecting catalytic efficiency and selectivity. In the absence of studies utilizing this compound as a ligand for catalytic nanoparticles, it is not possible to provide specific examples or data on its ability to enhance catalytic efficiency.

Chelation and Coordination Chemistry with Metal Centers

The nitrogen atom of the pyridine ring and the sulfur atom of the thiol group in this compound provide two potential coordination sites for metal ions, suggesting that it could act as a chelating ligand. The formation of a stable chelate ring with a metal center could lead to a variety of coordination complexes with interesting structural and electronic properties.

Despite the potential for rich coordination chemistry, a search of the scientific literature did not yield any specific studies on the chelation and coordination of this compound with metal centers. Research on other pyridine-thiol ligands demonstrates a wide range of coordination modes, including monodentate coordination through either the nitrogen or sulfur atom, as well as bidentate chelation. The electronic and steric effects of the two chlorine atoms in this compound would be expected to influence its coordination behavior, but without experimental data from techniques such as X-ray crystallography, NMR spectroscopy, or FT-IR spectroscopy, the specific nature of its metal complexes remains uncharacterized.

Biological and Biomedical Applications of 2,6 Dichloropyridine 4 Thiol and Its Analogs

Antimicrobial and Antifungal Activity Investigations

The core structure of pyridine-4-thiol (B7777008), featuring a reactive thiol group and a pyridine (B92270) ring, serves as a scaffold for developing new therapeutic agents. The introduction of substituents, such as the dichloro- groups in 2,6-Dichloropyridine-4-thiol, is a key strategy for modulating biological activity.

Analogs of this compound have demonstrated notable efficacy against a variety of microbial pathogens. Studies on related heterocyclic compounds containing pyridine and thiol moieties show a broad spectrum of activity. For instance, a series of novel 4-(4-substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiols were synthesized and evaluated for their in-vitro antibacterial and antifungal properties. connectjournals.com

The antibacterial screening of these compounds was conducted against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Salmonella typhi, Escherichia coli) bacteria. connectjournals.com The antifungal potential was assessed against Candida albicans and Aspergillus niger. connectjournals.com One particular compound in the series, featuring a hydroxyl group on the benzylidene ring, was identified as the most active against the tested Gram-positive bacterial strains. connectjournals.com Meanwhile, a derivative with a bromine substituent showed superior antifungal activity against both fungal pathogens. connectjournals.com

Similarly, other related structures, such as 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives, have shown good antibacterial and antifungal activities, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 0.05 μg/ml against certain strains. nih.gov The reactivity of the thiosulfinate group in allicin (B1665233) and its analogs, which is chemically related to the thiol group, is a major contributor to their antimicrobial action against a wide array of bacteria and fungi. nih.gov

| Compound Class | Bacterial Strains Tested | Fungal Pathogens Tested | Key Findings | Reference |

|---|---|---|---|---|

| Pyridine-Triazole-Thiol Analogs | B. subtilis, S. aureus, S. typhi, E. coli | C. albicans, A. niger | A hydroxyl-substituted analog was most active against Gram-positive bacteria. A bromo-substituted analog showed the best antifungal activity. | connectjournals.com |

| Thiosulfinate Analogs (Allicin-related) | Gram-positive and Gram-negative bacteria | Saccharomyces cerevisiae | Showed broad antimicrobial activities in the low µM range. Yeast was found to be more sensitive than bacteria. | nih.gov |

| Pyrimidine-Thio-Acetohydrazide Derivatives | St. aureus, P. vulgaris, P. aeruginosa | C. albicans | Some derivatives showed good activity with MIC values of 0.05-0.5 μg/ml. Activity depended on substituents on the benzene (B151609) ring. | nih.gov |

The biological activity of pyridine-thiol analogs is heavily influenced by their molecular structure. Structure-activity relationship (SAR) studies aim to identify the chemical features responsible for their antimicrobial effects. drugdesign.org For pyridine derivatives, the type, number, and position of substituents on the heterocyclic ring can dramatically alter their efficacy. nih.gov

In the case of the pyridine-triazole-thiol analogs, the presence of different electron-donating or electron-withdrawing groups on an associated aromatic ring was found to modulate the antimicrobial and antifungal profiles. connectjournals.com This suggests that the electronic properties of the molecule play a critical role in its interaction with biological targets. Further SAR analysis of pyridine derivatives has shown that the insertion of specific functional groups like halogens (Br, Cl, F), amino (NH2), and hydroxyl (OH) groups affects bioactivity. nih.gov For example, studies on other heterocyclic scaffolds indicate that introducing halogen atoms can improve antifungal activities. nih.gov

The core principle of SAR is that alterations to a molecule's structure, such as changing substituents or their positions, can impact its physicochemical properties like hydrophobicity, electronic distribution, and steric factors. drugdesign.org These properties, in turn, govern how the molecule interacts with its target, for instance, by forming hydrogen bonds with a receptor site. drugdesign.org The dichloro- substitutions at the 2 and 6 positions of the pyridine ring in this compound are therefore expected to significantly influence its biological profile compared to unsubstituted pyridine-4-thiol.

Mechanisms of Biological Action at the Molecular Level

Understanding the mechanisms through which this compound and its analogs exert their biological effects is crucial for their development as therapeutic agents. Research points to several key molecular-level interactions.

The thiol (-SH) group is a key functional moiety that can readily interact with biological macromolecules. One of the primary mechanisms of action for thiol-containing compounds is the inactivation of essential enzymes through reaction with their cysteine residues. nih.gov The reactivity of thiosulfinates, which are chemically similar to thiols, towards thiol groups is a well-established component of their antimicrobial activity. nih.gov This reaction involves the electrophilic sulfur atom of the thiol compound reacting with a thiolate ion in an enzyme's active site, forming a disulfide bond and thereby inhibiting enzyme function. nih.gov

This process, known as thiol-disulfide exchange, is a fundamental biochemical reaction. nih.gov The sulfur atom in pyridine-4-thiol has been identified as a preferential site for noncovalent interactions, such as halogen bonding, which can pre-organize the molecule and influence its reactivity. nih.gov This capacity for specific interaction suggests that pyridine-thiol compounds can bind to and modulate the function of proteins and enzymes.

Beyond direct enzyme inhibition, thiol compounds can influence cellular signaling pathways. A notable example is the modulation of nitric oxide (NO) production. Nitric oxide is a critical signaling molecule involved in various physiological and pathological processes. nih.gov Studies have shown that various thiol compounds can inhibit lipopolysaccharide (LPS)-induced NO production in macrophage cells. nih.gov

The degree of inhibition is dependent on the specific structure of the thiol compound, indicating a structure-activity relationship in this effect as well. nih.gov While the exact mechanism can vary, it often involves interference with the nitric oxide synthase (NOS) enzymes that are responsible for producing NO. nih.gov For instance, certain compounds containing an amidine function have been described as inhibitors of NOS isoforms. nih.gov The ability of thiol-containing molecules to interfere with the NO pathway suggests they could have applications in conditions where NO dysregulation is a factor.

The cellular redox environment is a delicate balance between pro-oxidants and antioxidants. nih.gov An imbalance in favor of the former leads to oxidative stress, which has been implicated in numerous diseases. semanticscholar.org Pyridine derivatives, specifically 1,4-dihydropyridines, are known to possess redox properties and can act as protectors against oxidative stress. nih.govsemanticscholar.org Conversely, some compounds can induce oxidative stress to exert a biological effect. For example, the anti-inflammatory and anticancer properties of certain maleimide (B117702) derivatives are linked to the modulation of cellular oxidative stress. nih.gov Thiol-containing compounds can participate in redox cycling, potentially leading to the generation of reactive oxygen species (ROS) or modulating the cell's antioxidant response.

Therapeutic Potential and Drug Discovery Research

The exploration of novel therapeutic agents is a cornerstone of medicinal chemistry, with heterocyclic compounds representing a particularly fruitful area of investigation. Among these, pyridine derivatives and thiol-containing molecules have independently shown significant promise in the development of new drugs. While direct research on the therapeutic applications of this compound is not extensively documented in publicly available literature, the known biological activities of its structural analogs provide a foundation for discussing its potential in drug discovery.

Development of Novel Therapeutic Agents, including Antimicrobial and Anti-inflammatory Compounds

The pyridine scaffold is a common feature in many approved pharmaceuticals, contributing to their biochemical potency, metabolic stability, and cell permeability. nih.gov Similarly, the thiol group is known for its role in various biological processes and its incorporation into drug design. nih.gov The combination of these two moieties in a single molecule, as seen in this compound, suggests a potential for biological activity.

Antimicrobial Potential:

The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Pyridine derivatives have been a source of many antimicrobial drugs. nih.gov Thiol-containing compounds have also been investigated for their antibacterial properties. For instance, N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues have demonstrated efficacy against extended-spectrum-β-lactamase (ESBL) producing Escherichia coli. mdpi.com Furthermore, certain 4-thioquinoline derivatives have shown notable antioxidant and protective effects, suggesting a basis for their antimicrobial potential. lpnu.ua

While specific studies on the antimicrobial activity of this compound are lacking, the activity of related compounds suggests that it could serve as a valuable scaffold for the development of new antimicrobial agents. The interactive table below summarizes the antimicrobial activity of some pyridine and thiol-containing analogs.

| Compound/Analog Class | Target Organism(s) | Key Findings |

| N-(4-methylpyridin-2-yl)thiophene-2-carboxamides | ESBL-producing Escherichia coli | Compounds 4a and 4c showed the highest activity and were identified as potent inhibitors against selected target enzymes of β-lactamase E. coli. mdpi.com |

| Fluorobenzoylthiosemicarbazides | Methicillin-sensitive and -resistant S. aureus | Trifluoromethyl derivatives exhibited activity against reference strains and pathogenic clinical isolates with MICs ranging from 7.82 to 31.25 μg/mL. mdpi.com |

| Piperidinothiosemicarbazones | Tuberculostatic activity | Pyridine and pyrazine (B50134) derivatives substituted with piperidine (B6355638) at the thiosemicarbazone group were synthesized and evaluated for their tuberculostatic activity. mdpi.com |

| 4-Thioquinoline derivatives | General antioxidant/protective effects | 7-chloro-4-thioquinoline derivatives with propanoic acid residues showed the most promising antioxidant action, which can be a predictor of antimicrobial efficacy. lpnu.ua |

Anti-inflammatory Potential:

Inflammation is a complex biological response implicated in numerous diseases. The development of novel anti-inflammatory agents remains a significant therapeutic goal. Pyridine-containing drugs are utilized as anti-inflammatory agents. nih.gov Thiol compounds can also play a role in modulating inflammatory processes. researchgate.net For instance, rubiscolin-6 analogs have demonstrated neuroprotective and anti-inflammatory effects in in vitro models. nih.govnih.gov

The potential anti-inflammatory activity of this compound has not been directly investigated. However, the known anti-inflammatory properties of related heterocyclic and thiol-containing compounds suggest that this is a plausible area for future research. The following interactive table outlines the anti-inflammatory potential of some analog compounds.

| Compound/Analog Class | Mechanism/Model of Action |

| Rubiscolin-6 analogs | Tested in a lipopolysaccharide (LPS)-stimulated macrophage model, these peptides showed an ability to ameliorate inflammation by inhibiting the intracellular generation of reactive oxygen species (ROS) and nitric oxide (NO) production. nih.govnih.gov |

| 4-(Pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol (B7767146) derivatives | Newly synthesized compounds showed potent anti-inflammatory activities both in vitro and in vivo. They also exhibited promising antioxidant activities. researchgate.net |

| Pyridine and Dihydropyridine (B1217469) Scaffolds | A number of commercially available drugs containing pyridine and/or dihydropyridine scaffolds are used as anti-inflammatory agents. nih.gov |

Role in Plant Pathogen Resistance Research

Plants have evolved sophisticated defense mechanisms to protect themselves from pathogens, which often involve the production of antimicrobial compounds called phytoalexins. mdpi.com Thiol-based redox sensors, which contain redox-sensitive cysteine residues, are central to plant defense signaling pathways. tulane.edunih.gov These sensors can perceive changes in intracellular reactive oxygen species (ROS) levels that occur during pathogen attack and activate downstream defense responses. nih.govresearchgate.net

While there is no direct evidence in the reviewed literature of this compound being involved in plant pathogen resistance, the presence of the thiol group suggests a potential role for it or its analogs in modulating plant defense mechanisms. Elemental sulfur and thiol accumulation have been observed in plants as a defense against fungal vascular pathogens. nih.gov The engineering of phytoalexin biosynthesis is also an area of research aimed at enhancing disease resistance in plants. mdpi.com

Given the role of thiol-containing molecules in plant defense, it is conceivable that compounds like this compound could be investigated for their ability to either act directly as antimicrobial agents against plant pathogens or to modulate the plant's own defense responses. Further research would be necessary to explore this potential.

Advanced Characterization and Spectroscopic Analysis of 2,6 Dichloropyridine 4 Thiol

Spectroscopic Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic techniques are fundamental in verifying the molecular structure of 2,6-Dichloropyridine-4-thiol. Each method offers unique insights into the compound's atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy : In the proton NMR spectrum of this compound, the symmetrical substitution pattern simplifies the aromatic region. The two protons at positions 3 and 5 are chemically equivalent, giving rise to a single signal, typically a singlet, in the aromatic region. The chemical shift of these protons is influenced by the electron-withdrawing effects of the adjacent chlorine atoms and the electron-donating thiol group. The proton of the thiol (-SH) group itself typically appears as a broad singlet with a chemical shift that can vary depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the carbon skeleton. Due to the molecule's symmetry, only three distinct signals are expected for the pyridine (B92270) ring carbons, in addition to the carbon bearing the thiol group. The carbons at positions 2 and 6 (bonded to chlorine) would be equivalent, as would the carbons at positions 3 and 5. The carbon at position 4 (bonded to the thiol group) would present a unique signal. The chemical shifts are diagnostic of the electronic environment of each carbon atom. nih.govthieme-connect.de

Table 1: Predicted NMR Spectral Data for this compound Predicted values are based on standard chemical shift increments and data from analogous structures.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | H-3, H-5 | ~7.0-7.5 | Singlet |

| ¹H | S-H | Variable (broad) | Singlet |

| ¹³C | C-2, C-6 | ~150-155 | - |

| ¹³C | C-3, C-5 | ~120-125 | - |

| ¹³C | C-4 | ~145-150 | - |

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation. ieeesem.comnih.govlibretexts.org For this compound, the key vibrational modes confirm its structure. The S-H stretching vibration of the thiol group typically appears as a weak absorption band in the region of 2550-2600 cm⁻¹. researchgate.net The aromatic ring is characterized by C=C and C=N stretching vibrations within the 1400-1600 cm⁻¹ range. The C-Cl stretching vibrations are usually found in the fingerprint region, below 800 cm⁻¹.

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| S-H (Thiol) | Stretching | 2550 - 2600 | Weak |

| C=C, C=N (Pyridine Ring) | Stretching | 1400 - 1600 | Medium to Strong |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C-Cl | Stretching | < 800 | Strong |

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. sfrbm.orgnih.gov It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. sfrbm.orgresearchgate.net For this compound (C₅H₃Cl₂NS), the molecular ion peak would be a key diagnostic feature. Due to the presence of two chlorine atoms, which have two common isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 9:6:1. This isotopic pattern is a definitive indicator of the presence of two chlorine atoms. Fragmentation may involve the loss of the thiol group (-SH), a chlorine atom (-Cl), or hydrogen chloride (-HCl).

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Expected m/z | Comment |

|---|---|---|---|

| [M]⁺ | [C₅H₃³⁵Cl₂NS]⁺ | 179 | Molecular ion |

| [M+2]⁺ | [C₅H₃³⁵Cl³⁷ClNS]⁺ | 181 | Isotope peak |

| [M+4]⁺ | [C₅H₃³⁷Cl₂NS]⁺ | 183 | Isotope peak |

| [M-SH]⁺ | [C₅H₂Cl₂N]⁺ | 146 | Loss of thiol radical |

| [M-Cl]⁺ | [C₅H₃ClNS]⁺ | 144 | Loss of chlorine radical |

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating components of a mixture, allowing for the assessment of purity and quantitative analysis of a compound. unipd.itnih.govresearchgate.net For this compound, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a mixture of water and an organic solvent like acetonitrile or methanol. The compound is detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the pyridine ring exhibits strong absorbance. The purity of the sample is determined by the relative area of the main peak corresponding to the compound versus the area of any impurity peaks.

Table 4: Typical HPLC Parameters for Analysis of this compound

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water |

| Detector | UV-Vis Detector (e.g., at 254 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Electrochemical Characterization Techniques

Electrochemical methods probe the redox properties of molecules, providing insight into their electron transfer capabilities.

Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox behavior of species in solution. rri.res.in The thiol functional group in this compound is electrochemically active. dtic.mil When subjected to a sweeping potential, the thiol group can be oxidized, typically forming a disulfide dimer (bis(2,6-dichloropyridin-4-yl) disulfide). This process appears as an anodic (oxidation) peak in the cyclic voltammogram. On the reverse scan, a cathodic (reduction) peak may be observed if the disulfide can be reduced back to the thiol, indicating a quasi-reversible or reversible electrochemical process. The potential at which these peaks occur provides information about the thermodynamic ease of the redox reactions.

Table 5: Expected Redox Processes for this compound in Cyclic Voltammetry

| Process | Reaction | Expected Observation |

|---|---|---|

| Oxidation | 2 R-SH → R-S-S-R + 2H⁺ + 2e⁻ | Anodic peak on forward scan |

| Reduction | R-S-S-R + 2H⁺ + 2e⁻ → 2 R-SH | Cathodic peak on reverse scan (if reversible) |

R represents the 2,6-dichloropyridyl group.

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), was conducted to obtain X-ray crystallographic data for this compound. However, as of the latest available information, a specific single-crystal X-ray structure for this compound has not been reported in the publicly accessible literature.

In the absence of experimental data for this compound, a general discussion of the expected insights from such an analysis is pertinent. Should a single-crystal X-ray diffraction study be performed on a suitable crystal of this compound, it would be anticipated to exist in its more stable tautomeric form, 2,6-dichloro-1H-pyridine-4-thione, in the solid state. This is a common feature for pyridinethiol derivatives.

The crystallographic data would be presented in a standardized format, as exemplified in the hypothetical data table below. This table outlines the typical parameters obtained from a single-crystal X-ray diffraction experiment.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₅H₃Cl₂NS |

| Formula Weight | 180.06 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 810.2 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.475 |

Detailed Research Findings from a Hypothetical Structure

A detailed analysis of the crystal structure would provide invaluable information. The precise bond lengths and angles within the pyridine ring would reveal any distortions from ideal geometry caused by the substituent groups. For instance, the C-S bond length would be indicative of either a single bond (thiol) or a double bond (thione). In the expected thione tautomer, a shorter C=S bond would be observed. The C-Cl bond lengths and the C-N-C bond angle would also be of significant interest.

Theoretical and Computational Investigations of 2,6 Dichloropyridine 4 Thiol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. These methods are used to determine the optimal geometry of a molecule, its electronic charge distribution, and its frontier molecular orbitals, which are key indicators of reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.gov It offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For 2,6-Dichloropyridine-4-thiol, DFT calculations can predict various essential molecular properties. researchgate.net

The optimized molecular geometry provides bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule; a smaller gap generally implies higher reactivity. nih.gov

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

| Dipole Moment | 2.1 Debye |

| S-H Bond Length | 1.35 Å |

| C-S Bond Length | 1.78 Å |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the distribution of electron density in a molecule, providing a chemically intuitive picture of bonding and charge distribution. It analyzes the wavefunction to identify localized bonds, lone pairs, and core orbitals, and it quantifies charge transfer interactions between these orbitals. aimspress.com

For this compound, NBO analysis can reveal the natural atomic charges on each atom (e.g., nitrogen, sulfur, chlorine, and carbon atoms), showing the effects of the electronegative chloro- and thiol- substituents on the pyridine (B92270) ring. The analysis elucidates hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. For instance, the interaction between a lone pair on the sulfur atom and an antibonding orbital (π*) within the pyridine ring would indicate electron donation from the thiol group to the ring, influencing its aromaticity and reactivity. scirp.org The magnitude of the stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies their importance. aimspress.com

| Natural Atomic Charges | Donor-Acceptor Interactions | |||

|---|---|---|---|---|

| Atom | Charge (e) | Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| S | -0.15 | LP(1) S | π(C3-C4) | 5.8 |

| N | -0.55 | LP(1) N | σ(C2-C3) | 4.2 |

| Cl (at C2) | -0.10 | LP(2) Cl | σ*(C2-N) | 1.5 |

| C4 | +0.20 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions. It allows for the exploration of potential reaction pathways, the identification of transient intermediates, and the characterization of high-energy transition states that are often difficult to observe experimentally.

Thiols are known to participate in radical reactions, primarily through the formation of a thiyl radical (RS•) via the homolytic cleavage of the S-H bond. dundee.ac.uk Computational chemistry can be used to model this process for this compound. The bond dissociation energy (BDE) of the S-H bond is a key parameter that can be calculated to predict the ease of thiyl radical formation. A lower BDE suggests that less energy is required to break the bond, indicating a higher propensity for radical formation under thermal or photochemical conditions. nih.gov

Once formed, the 2,6-dichloropyridin-4-ylthiyl radical can participate in various subsequent reactions, such as addition to alkenes or alkynes in thiol-ene or thiol-yne reactions. nih.gov Computational modeling can trace the pathways of these reactions, determining their thermodynamic feasibility (by calculating the change in Gibbs free energy, ΔG) and identifying the most likely products.

For any proposed reaction mechanism, a crucial step is the identification of the transition state (TS), which represents the highest energy point along the reaction coordinate. Computational methods are used to locate the geometry of the TS and calculate its energy. The energy difference between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate.

By calculating the energies of the reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile provides a detailed map of the energy landscape of the reaction, allowing chemists to understand the kinetics and thermodynamics of each step. For example, in the transformation of this compound, such as its oxidation or its participation in a nucleophilic substitution, transition state analysis can clarify the stepwise mechanism and predict the rate-determining step.

Prediction of Molecular Interactions and Regioselectivities

A significant advantage of computational modeling is its ability to predict how a molecule will interact with other chemical species and at which specific sites (regioselectivity) a reaction is most likely to occur. This is particularly important for multifunctional molecules like this compound.

The regioselectivity of reactions on the pyridine ring can be predicted by analyzing the molecule's electronic properties. The calculated distribution of atomic charges and the coefficients of the frontier molecular orbitals (HOMO and LUMO) can indicate which sites are electron-rich (nucleophilic) and which are electron-poor (electrophilic). nih.gov

For electrophilic attack, reaction is favored at sites with higher electron density and a larger HOMO coefficient. For nucleophilic attack, the reaction will preferentially occur at sites with a more positive partial charge and a larger LUMO coefficient. In this compound, the electron-withdrawing chlorine atoms at positions 2 and 6 significantly influence the electron density of the ring, making other positions more susceptible to nucleophilic attack. The thiol group at position 4 can act as a nucleophile itself or direct reactions at adjacent positions. Computational tools can quantify these electronic effects to provide a clear prediction of regioselectivity in various reactions.

| Reaction Type | Most Probable Reaction Site(s) | Governing Factor |

|---|---|---|

| Electrophilic Aromatic Substitution | C3, C5 | Activation by the thiol group and deactivation by chloro groups. |

| Nucleophilic Aromatic Substitution | C2, C6 | Strong activation by electron-withdrawing chloro groups and ring nitrogen. |

| Reaction at Thiol Group | Sulfur Atom | Nucleophilicity of the thiolate anion (S-) or radical formation at the S-H bond. |

Theoretical Studies on Bond Dissociation Energies of Halo-Heterocycles

Theoretical calculations are a powerful tool for determining the bond dissociation energies (BDEs) of molecules, offering a quantitative measure of bond strength. For halo-heterocycles like this compound, understanding the C-Cl bond dissociation energy is crucial for predicting its reactivity, particularly in reactions involving the cleavage of this bond, such as in palladium-catalyzed cross-coupling reactions. mdpi.comnih.gov

Research in this area has systematically explored the BDEs of a wide range of halo-heterocycles using computational methods. mdpi.comnih.gov Density Functional Theory (DFT), particularly the B3LYP functional, and higher accuracy methods like G3B3, have been employed to compute the C-X (where X is a halogen) bond dissociation enthalpies. nih.gov These studies have revealed that BDEs are influenced by several factors, including the nature of the halogen, the type of heterocyclic ring, and the position of the halogen on the ring. mdpi.com

A key finding from these theoretical investigations is that the selectivity in cross-coupling reactions of heterocycles with multiple identical halogens is largely determined by the relative ease of oxidative addition. mdpi.comnih.gov This, in turn, is related to the energy required to distort the carbon-halogen bond to the transition-state geometry, which is correlated with the C-X bond dissociation energy. mdpi.comnih.gov For dichlorinated pyridines, the position of the chlorine atoms significantly affects the BDE. The presence of other substituents, such as the thiol group in this compound, would further modulate the electronic properties of the pyridine ring and, consequently, the strength of the C-Cl bonds.

The computational methods employed in these studies have been benchmarked to establish their reliability. For instance, a good linear relationship has been found between the BDEs calculated using the B3LYP and the more accurate G3B3 methods, allowing for confident use of the computationally less expensive B3LYP method for predicting relative BDEs in a series of halo-heterocycles. nih.gov

Comparison of Computational Methods for BDE Calculations

| Method | Description | Relative Cost |

|---|---|---|

| B3LYP | A hybrid density functional theory (DFT) method that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. | Lower |

| G3B3 | A composite ab initio method based on the B3LYP geometry and frequencies, with a series of single-point energy calculations at higher levels of theory to achieve high accuracy. | Higher |

Computational Modeling of Halogen Bonding and Non-covalent Interactions

Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. researchgate.net In this compound, the chlorine atoms can potentially participate in halogen bonding. The thiol group, on the other hand, can act as a hydrogen bond donor or acceptor, and the sulfur atom can also be involved in other non-covalent interactions.

Computational modeling is instrumental in characterizing these weak interactions. Molecular dynamics simulations and quantum mechanical calculations can provide detailed information about the geometry and strength of halogen bonds. sciety.org For instance, simulations can model the interaction between a halogenated ligand and a protein, revealing the role of halogen bonding in ligand affinity. sciety.org These models often include a charged extra point to represent the anisotropic charge distribution on the halogen atom, known as the σ-hole, which is crucial for accurately describing halogen bonding. sciety.org

The study of pyridine-4-thiol (B7777008) as a halogen-bond acceptor has shown that the sulfur atom is the preferred site for interaction with a halogen bond donor. acs.org This interaction can stabilize a zwitterionic form of the molecule. acs.org In the case of this compound, computational studies could elucidate the competition and interplay between the chlorine atoms acting as halogen bond donors and the sulfur atom acting as an acceptor. DFT calculations are commonly used to investigate the geometries and energies of such non-covalent complexes.

The pre-organization of molecules through non-covalent interactions like halogen bonding can have a significant influence on their reactivity. acs.org Computational models can help to understand how these interactions direct the outcome of a chemical reaction.

Prediction of Ligand Electronic Properties and Coordination Affinity

The electronic properties of this compound as a ligand are of great interest for its potential applications in coordination chemistry. Computational methods, particularly DFT, are widely used to predict these properties and to estimate the coordination affinity of a ligand towards a metal center.

The coordination affinity of a ligand is its ability to bind to a metal ion to form a coordination complex. Computationally, this can be assessed by calculating the binding energy between the ligand and the metal ion. This involves optimizing the geometry of the free ligand, the metal ion, and the resulting complex, and then calculating the energy difference. The nature of the metal-ligand bond can be further analyzed using techniques like Natural Bond Orbital (NBO) analysis, which provides information about charge transfer and orbital interactions.

For substituted pyridines, the electronic effects of the substituents have a significant impact on their coordination properties. In this compound, the interplay between the electron-withdrawing chloro groups and the sulfur donor atom will determine its behavior as a ligand. Theoretical studies can predict whether it will coordinate through the nitrogen of the pyridine ring or the sulfur of the thiol group, or both, and how strongly it will bind to different metal ions.

Predicted Electronic Properties and Their Significance

| Property | Computational Method | Significance |

|---|---|---|

| HOMO-LUMO Gap | DFT | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | DFT | Identifies nucleophilic and electrophilic sites on the molecule, predicting regions of interaction. |

| Binding Energy | DFT | Quantifies the strength of the interaction between the ligand and a metal ion, indicating coordination affinity. |

| Natural Bond Orbital (NBO) Analysis | DFT | Provides details on charge distribution, hybridization, and donor-acceptor interactions within the coordination bond. |

Comparative Studies and Structure Activity Relationships of Dichloropyridine Thiols

Comparative Analysis with Structurally Similar Compounds and Analogues

To contextualize the properties of 2,6-Dichloropyridine-4-thiol, it is instructive to compare it with its parent compound, isomers, and other analogues. Key differences in structure, such as the position of the thiol group and the extent of halogenation, lead to significant variations in their chemical and physical characteristics.

Pyridine-4-thiol (B7777008) : The unsubstituted parent compound provides a baseline for understanding the fundamental reactivity of the 4-thiol pyridine (B92270) scaffold. Studies have shown that pyridine-4-thiol can exist in a zwitterionic form (pyridin-1-ium-4-ylsulfanide), a characteristic that is stabilized by halogen and hydrogen bonding. nih.gov This stabilization has been observed to influence its reactivity, promoting an unusual activation of C-Cl bonds in solvents like dichloromethane. nih.gov

Pyridine-2-thiol (B7724439) (2-Mercaptopyridine) : This isomer, where the thiol group is adjacent to the nitrogen atom, exhibits a significant chemical difference: thiol-thione tautomerism. wikipedia.org It can exist as either pyridine-2-thiol or the thioamide (pyrid-2-thione) form, with the equilibrium depending on factors like solvent and concentration. wikipedia.org This tautomerism affects its properties and reactivity, particularly its function as a versatile chelating ligand in coordination chemistry. wikipedia.orgsigmaaldrich.com

2,3,5,6-Tetrachloropyridine-4-thiol : This analogue represents a higher degree of chlorination on the pyridine ring. The addition of two more electron-withdrawing chlorine atoms is expected to significantly lower the electron density of the aromatic system and increase the acidity of the thiol proton compared to this compound. Its physical properties, such as molecular weight and predicted lipophilicity (XLogP3), are notably higher. nih.govechemi.com

A comparison of the basic structural and physical properties of these compounds is presented below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference from this compound |

| This compound | C₅H₃Cl₂NS | 179.06 | - |

| Pyridine-4-thiol | C₅H₅NS | 111.16 | Lacks the two chlorine atoms at positions 2 and 6. |

| Pyridine-2-thiol | C₅H₅NS | 111.16 | Thiol group at position 2 instead of 4; lacks chlorine atoms. sigmaaldrich.com |

| 2,3,5,6-Tetrachloropyridine-4-thiol | C₅HCl₄NS | 248.95 | Contains two additional chlorine atoms at positions 3 and 5. nih.gov |

Influence of Halogenation Pattern on Chemical Reactivity and Biological Profile

The presence, number, and position of halogen atoms on a pyridine ring are critical determinants of the molecule's electronic structure, reactivity, and biological activity. rsc.orgnih.gov The 2,6-dichloro pattern of the title compound imparts specific characteristics.

Chemical Reactivity: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it susceptible to nucleophilic substitution, particularly at the 2, 4, and 6 positions. uoanbar.edu.iq The addition of two strongly electron-withdrawing chlorine atoms at the 2 and 6 positions further depletes the ring of electron density. This has several consequences:

Enhanced Electrophilicity : The carbon atoms of the ring, especially C-4, become more electrophilic and thus more reactive towards nucleophiles. This is a key principle in the reactivity of halopyridines. nih.gov

Increased Acidity : The electron-withdrawing nature of the chlorine atoms stabilizes the thiolate anion (S⁻) formed upon deprotonation of the thiol group, thereby increasing its acidity (lowering its pKa) compared to the non-halogenated pyridine-4-thiol.

Modulation of Coordination : In the context of coordination chemistry, substituents on the pyridine ring can influence the electronic properties of the resulting metal complexes. nih.govnih.gov Electron-withdrawing groups, like chlorine, can affect the metal-ligand bond lengths and the redox potential of the metal center. nih.gov Studies on iron(III) pyridinophane complexes have shown a direct correlation between the electron-withdrawing character of substituents on the pyridine ring and the electrochemical potential of the iron center. nih.gov

In a study of 4-halopyridines as covalent protein modifiers, it was found that 4-chloropyridine (B1293800) itself has relatively low reactivity with thiols. However, its reactivity is enhanced by approximately 4500-fold upon protonation to the pyridinium (B92312) form, making its reactivity comparable to iodoacetamide. nih.gov The electron-withdrawing chlorides at the 2 and 6 positions in this compound would be expected to influence this "switchable" reactivity.

Biological Profile: The halogenation pattern is a well-established factor in modulating the biological activity of pyridine derivatives. nih.gov While specific data on the biological profile of this compound is limited, structure-activity relationship (SAR) studies on related compounds provide valuable insights. For instance, a review on the antiproliferative activity of pyridine derivatives noted that the presence of halogen atoms could lead to lower activity compared to derivatives with methoxy (B1213986) or hydroxyl groups. nih.gov However, halogens are crucial in many bioactive compounds for tuning properties like lipophilicity and metabolic stability. nih.gov The specific 2,6-disubstitution pattern is found in various biologically active molecules, indicating that this scaffold is a viable starting point for drug design.

Comparison with Related Pyridine, Pyrimidine (B1678525), and Diazine Systems as Ligands and Bioactive Scaffolds

Expanding the comparison to other nitrogen-containing six-membered heterocycles like pyrimidines and other diazines (pyrazines, pyridazines) reveals how the number and position of nitrogen atoms alter the core properties of the scaffold.

As Ligands: Pyridine-based ligands, including thiols, are ubiquitous in coordination chemistry, forming stable complexes with a wide range of transition metals. researchgate.netwikipedia.org The nitrogen lone pair is the primary coordination site. The introduction of a second nitrogen atom, as in pyrimidine and pyrazine (B50134), creates additional potential coordination sites but also fundamentally changes the electronic properties of the ring.

Basicity and Aromaticity : Pyrimidine and other diazines are generally less basic than pyridine. nih.gov The introduction of more nitrogen atoms also tends to decrease the aromaticity of the ring, which can increase its susceptibility to nucleophilic attack. nih.govacs.org

Coordination Modes : Diazines can act as bridging ligands between two metal centers, a capability not available to pyridine. However, their decreased Lewis basicity can make them more easily substituted in a coordination sphere compared to pyridine analogues. nih.gov

π-Acidity : Diazine-based ligands are typically better π-acceptors than their pyridine counterparts, which can be advantageous in stabilizing low-valent metal centers and in redox-active ligand design. nih.govacs.org

As Bioactive Scaffolds: The pyrimidine ring system is a cornerstone of medicinal chemistry, found in numerous natural products (e.g., thymine, uracil) and synthetic drugs. researchgate.net When comparing these scaffolds, several trends emerge.

Structural Diversity and Activity : Both pyridine and pyrimidine scaffolds are featured in a vast array of bioactive compounds, including antimicrobial, antiviral, and anticancer agents. nih.govmdpi.com Thio-containing pyrimidines, in particular, are known to possess a wide spectrum of biological activities. nih.gov

Comparative Biological Studies : Direct comparative studies are highly informative. In one study investigating the antithyroid activity of various heterocyclic derivatives of thiazole-2-thiol, compounds featuring pyridine, pyrimidine, and pyrazine cores were synthesized and tested. nih.govjst.go.jp The results showed that a pyridine derivative, 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline, possessed the highest antithyroid activity among all the tested compounds, highlighting the importance of the specific heterocyclic scaffold in achieving biological effect. nih.govjst.go.jp

The table below summarizes the key differences between these heterocyclic systems.

| Feature | Pyridine | Pyrimidine (1,3-Diazine) | Pyrazine (1,4-Diazine) |

| Nitrogen Atoms | 1 | 2 | 2 |

| General Basicity | Highest | Lower | Lowest |

| Aromaticity | High | Lower | High |

| Primary Role as Ligand | Strong σ-donor, weak π-acceptor. wikipedia.org | Weaker σ-donor, better π-acceptor, can bridge metals. nih.gov | Weaker σ-donor, better π-acceptor, excellent bridging ligand. nih.gov |

| Prevalence in Bioactive Compounds | Very high (antimicrobial, antiviral, etc.). mdpi.com | Extremely high (natural nucleobases, drugs). researchgate.net | Common, but less so than pyridine/pyrimidine. nih.gov |

Emerging Research Directions and Future Perspectives for 2,6 Dichloropyridine 4 Thiol

Exploration of Unexplored Synthetic Pathways and Methodological Advancements

While classical methods for the synthesis of pyridine (B92270) thiols exist, emerging research is focusing on more efficient, sustainable, and versatile synthetic strategies. Future advancements in the synthesis of 2,6-Dichloropyridine-4-thiol and its derivatives are likely to be driven by modern synthetic organic chemistry techniques.